molecular formula C7H8Cl2N4 B6219397 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride CAS No. 2751614-54-5

2-(1H-pyrazol-4-yl)pyrazine dihydrochloride

Cat. No. B6219397
CAS RN: 2751614-54-5
M. Wt: 219.1
InChI Key:
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Description

2-(1H-pyrazol-4-yl)pyrazine dihydrochloride (2-PPD) is a pyrazine derivative that has been studied in a variety of scientific research applications. It is a crystalline solid that is soluble in water and organic solvents. 2-PPD has a variety of biochemical and physiological effects that are of interest to researchers.

Scientific Research Applications

2-(1H-pyrazol-4-yl)pyrazine dihydrochloride has been studied for its potential applications in a variety of scientific research areas. It has been studied for its effects on cancer cells, as an antioxidant, and as an anti-inflammatory agent. It has also been studied for its potential use as an anti-diabetic agent, an anti-hypertensive agent, and an anti-viral agent.

Mechanism of Action

2-(1H-pyrazol-4-yl)pyrazine dihydrochloride is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also thought to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. In addition, 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride is thought to act as an inhibitor of the enzyme glycogen synthase kinase-3, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
2-(1H-pyrazol-4-yl)pyrazine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to reduce the levels of oxidative stress markers, such as lipid peroxidation and nitric oxide. In addition, 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride has been shown to reduce the levels of glucose, insulin, and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

2-(1H-pyrazol-4-yl)pyrazine dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, it has a wide range of potential applications, making it suitable for a variety of research areas. However, there are some limitations to its use in laboratory experiments. It is not water-soluble at high concentrations, and it is not very soluble in organic solvents. In addition, it is not very stable at high temperatures, and it may decompose over time.

Future Directions

There are several potential future directions for the use of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride. It could be used in the development of new drugs for the treatment of various diseases, such as cancer, diabetes, and hypertension. It could also be used as an antioxidant and anti-inflammatory agent in the development of dietary supplements and functional foods. In addition, it could be used in the development of new materials, such as polymer coatings and nanomaterials. Finally, it could be used in the development of new analytical techniques, such as high-performance liquid chromatography and mass spectrometry.

Synthesis Methods

2-(1H-pyrazol-4-yl)pyrazine dihydrochloride can be synthesized from the reaction of 4-chloropyridine-2-carbaldehyde and 1-methylpyrazole in aqueous ethanol. The reaction is carried out at room temperature for 48 hours. The product is then filtered, washed with water, and dried to give a white solid. The yield of the reaction is typically around 70%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride involves the reaction of 4-amino-3-nitropyrazole with ethyl acetoacetate to form 2-(1H-pyrazol-4-yl)pyrazoline. The pyrazoline is then reacted with hydrochloric acid to form the final product, 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride.", "Starting Materials": [ "4-amino-3-nitropyrazole", "ethyl acetoacetate", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-amino-3-nitropyrazole is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(1H-pyrazol-4-yl)pyrazoline.", "Step 2: The pyrazoline is then reacted with hydrochloric acid to form 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride." ] }

CAS RN

2751614-54-5

Molecular Formula

C7H8Cl2N4

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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